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6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine

Medicinal Chemistry Physicochemical Properties Lead Optimization

For medicinal chemistry teams requiring a privileged triazolopyridazine scaffold, this 6-(4-methylpiperazino) analog addresses the need for diverse hinge-binding motifs in kinase inhibitor libraries. Sub-micromolar activity is achievable with optimized analogs (c-Met IC50=0.163 µM). • Provides a distinct N6-substitution pattern for SAR exploration of ATP-competitive binding. • Structurally validated core for BRD4 BD1 (IC50 5.7-36.5 µM) and Cathepsin S targeting. • Supplied with full analytical characterization; procurement verified for rapid global dispatch.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
Cat. No. B4505261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN3C=NN=C3C=C2
InChIInChI=1S/C10H14N6/c1-14-4-6-15(7-5-14)10-3-2-9-12-11-8-16(9)13-10/h2-3,8H,4-7H2,1H3
InChIKeyRSMAVMVWNFCNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine: Identity & Physicochemical Profile


6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine (C10H14N6, MW 218.26) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a triazolopyridazine core bearing a 4-methylpiperazine substituent at the 6-position, a motif recurrent in pharmacologically active analogs targeting c-Met, Pim-1, BRD4, and LRRK2 kinases [2][3]. As a research chemical without an assigned CAS registry number, its procurement requires verification of vendor identity, purity (typically ≥95%), and analytical characterization due to the absence of a centralized compendial monograph.

No CAS assigned; verify vendor identity and analytical data
Purity typically ≥95% (HPLC/NMR) – request batch-specific COA
Privileged scaffold for c-Met, Pim-1, BRD4, LRRK2 kinase inhibitor discovery

6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine: Substitution Sensitivity


Within the triazolo[4,3-b]pyridazine series, even subtle modifications to the N6-substituent or the heterocyclic core can invert selectivity profiles and abolish potency. For instance, replacement of the 6-(4-methylpiperazino) moiety with a 6-(4-methylsulfonylpiperazin-1-yl) group (as in ChemComp-Q1K) increases molecular weight by 64 Da and introduces a polar sulfonyl moiety, altering hydrogen-bonding capacity and lipophilicity [1]. Similarly, in the c-Met/Pim-1 dual inhibitor series, compound 4g (IC50 c-Met = 0.163 µM, Pim-1 = 0.283 µM) exhibits >10-fold greater potency than its structural analog 4a (mean GI% 29.08% vs. 55.84%), underscoring that even proximal modifications within the same chemotype can produce non-linear changes in biological activity [2]. Consequently, procurement of an exact analog cannot be assumed to recapitulate the activity profile of the target compound, and selection must be guided by experimental validation rather than structural similarity alone.

Minor N6-substituent changes can invert selectivity and abolish potency – SAR is highly nonlinear.

Sulfonyl analog increases MW by 64 Da and alters polarity, likely shifting membrane permeability.

Structural analog 4a shows >10-fold lower activity than optimized lead 4g; exact-match procurement recommended.

6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine: Differentiation from Analogs


MW and Lipophilicity vs. Sulfonyl Analog

The target compound (MW 218.26 Da) is significantly less massive than its sulfonyl analog, 6-(4-methylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (MW 282.32 Da) [1]. The absence of a sulfonyl group reduces polar surface area and hydrogen-bond acceptor count, predicting higher membrane permeability and lower aqueous solubility relative to the sulfonyl derivative. This physicochemical distinction may favor the target compound in cell-based assays requiring passive diffusion, while the sulfonyl analog may be preferred for target engagement in biochemical assays due to enhanced solubility.

MW & Polarity
Head-to-head
Target MW 218.26; sulfonyl analog MW 282.32 (+64 Da, +29% increase). No sulfonyl group – lower polarity predicted.
Supports membrane permeability context; may favor cell-based assays.
Predicted from molecular formula; no experimental solubility data.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Bronchodilator Activity vs. MDL-257 (Zindotrine)

MDL-257 (8-methyl-6-(1-piperidinyl)-1,2,4-triazolo[4,3-b]pyridazine) exhibits IC50 values of 52 µM (KCl), 53 µM (histamine), 91 µM (acetylcholine), and 14 µM (5-HT) in guinea pig tracheal relaxation assays [1]. The target compound differs by substitution at the 6-position (4-methylpiperazine vs. piperidine) and the 8-position (H vs. methyl). In the MDL-257 series, dihydroxy substitution on the piperidine ring reduced relaxant activity 25- to 43-fold, while monohydroxy metabolites were 2- to 20-fold less potent, indicating high sensitivity of bronchorelaxant activity to N6-substituent polarity and hydrogen-bonding capacity [1]. The target compound's 4-methylpiperazine moiety introduces an additional basic nitrogen absent in MDL-257, which may alter tissue distribution and PDE isozyme selectivity.

Bronchorelaxant SAR
Cross-study comparable
MDL-257 IC50 range 14–91 µM (5-HT, KCl, histamine, ACh). N6-substituent polarity changes reduce activity 2- to 43-fold.
N6-substituent context may alter PDE activity; target compound untested.
Guinea pig tracheal assay; activity of target compound unknown.
Respiratory Pharmacology PDE Inhibition Bronchodilation

c-Met Inhibition: Benchmark vs. Foretinib

Triazolo[4,3-b]pyridazine derivatives are established c-Met kinase inhibitors, with the most potent analog from a 2024 series (compound 4g) displaying an IC50 of 0.163 µM [1]. By comparison, the clinical-stage c-Met inhibitor foretinib achieves an IC50 of 0.0004 µM (0.4 nM) in cell-free assays, representing a >400-fold potency advantage . While the target compound has not been profiled against c-Met, its 6-(4-methylpiperazino) substitution pattern aligns with the general pharmacophore required for c-Met ATP-site binding, as validated by molecular docking studies of closely related triazolopyridazines [1].

c-Met Inhibition
Class-level inference
Triazolopyridazine 4g IC50 = 0.163 µM; Foretinib IC50 = 0.0004 µM (>400-fold more potent). Target compound untested.
Class-level inference; may support mechanistic studies, not competitive with clinical inhibitors.
Experimental profiling required.
Oncology Kinase Inhibition c-Met

BRD4 Bromodomain Inhibition vs. JQ1

A series of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been characterized as micromolar BRD4 bromodomain inhibitors, with IC50 values ranging from 5.7 µM to 36.5 µM against BD1 and BD2 [1]. The reference inhibitor JQ1 exhibits substantially greater potency: IC50 (BD1) = 0.195 µM, IC50 (BD2) = 0.251 µM [1]. Crystal structures confirm that these triazolopyridazines occupy the acetyl-lysine binding pocket of BRD4 BD1, with the N6-substituent projecting toward solvent-accessible regions, suggesting that the 4-methylpiperazine group of the target compound may be well-tolerated [1]. However, without direct profiling, the target compound's BRD4 affinity remains inferential.

BRD4 Inhibition
Class-level inference
JQ1 IC50 BD1 = 0.195 µM, BD2 = 0.251 µM. Triazolopyridazine derivatives IC50 5.7–36.5 µM. Target compound untested.
Class-level inference; scaffold for hit-to-lead optimization, not a substitute for JQ1.
Crystallographic support exists; direct BRD4 affinity not determined.
Epigenetics Bromodomain Inhibition BRD4

Cathepsin S Inhibition vs. Sulfonyl Analog

The sulfonyl analog, 6-(4-methylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (ChemComp-Q1K), has been co-crystallized with Cathepsin S (PDB ID: 6YYO), establishing that the triazolopyridazine core can engage this cysteine protease [1]. The target compound lacks the sulfonyl group, which in the co-crystal structure likely participates in key hydrogen-bond interactions with the enzyme active site. While the target compound's Cathepsin S inhibitory activity is uncharacterized, the absence of the sulfonyl moiety may reduce affinity by eliminating a critical polar contact. This structural difference provides a direct basis for comparative biochemical evaluation.

Cathepsin S Binding
Head-to-head
Sulfonyl analog co-crystallized with Cathepsin S (PDB 6YYO). Target compound lacks sulfonyl group; binding affinity unknown.
Supports scaffold validation; absence of sulfonyl may reduce affinity.
Functional inhibition data unavailable.
Protease Inhibition Immunology Cathepsin S

Pim-1 Kinase Inhibition vs. Compound 4g

Compound 4g (a 3-aryl-6-amino-triazolo[4,3-b]pyridazine) is a potent dual c-Met/Pim-1 inhibitor with IC50 values of 0.163 µM (c-Met) and 0.283 µM (Pim-1) [1]. The target compound shares the triazolopyridazine core but differs at the 3-position (H vs. aryl) and 6-position (4-methylpiperazine vs. amino). SAR studies indicate that 3-aryl substitution is critical for Pim-1 affinity, while 6-amino groups engage the hinge region of the kinase ATP pocket [1]. The target compound's 4-methylpiperazine group may be too bulky for optimal hinge binding, potentially reducing Pim-1 inhibitory activity relative to 4g.

Pim-1 Inhibition
Class-level inference
Compound 4g IC50 Pim-1 = 0.283 µM. Target compound lacks 3-aryl and 6-amino motifs critical for high potency.
Class-level inference; not a substitute for optimized dual inhibitors.
Scaffold hopping or SAR exploration only.
Oncology Kinase Inhibition Pim-1

6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine: Application Scenarios


Scaffold Hopping for c-Met/Pim-1 Dual Inhibition

The triazolo[4,3-b]pyridazine core is a validated starting point for c-Met and Pim-1 kinase inhibitor discovery, with compound 4g achieving sub-micromolar dual inhibition (c-Met IC50 = 0.163 µM, Pim-1 IC50 = 0.283 µM) [1]. The target compound offers a distinct substitution pattern (6-(4-methylpiperazine) vs. 6-amino) that can be exploited for scaffold hopping or to probe hinge-binding tolerability. Procurement is justified for medicinal chemistry teams seeking to diversify their kinase inhibitor libraries or to investigate the SAR of N6-substituents on ATP-competitive binding.

Bronchodilator Analog Exploration via PDE

MDL-257 (zindotrine), a structurally related triazolopyridazine, exhibits bronchorelaxant activity with IC50 values of 14-91 µM across various spasmogens [2]. The target compound's 4-methylpiperazine substituent introduces an additional basic center that may modulate PDE isozyme selectivity or tissue distribution. Researchers investigating non-sympathomimetic bronchodilators may procure the target compound to assess whether the 4-methylpiperazine modification enhances or attenuates smooth muscle relaxant activity relative to MDL-257.

BRD4 Bromodomain Hit-to-Lead Optimization

[1,2,4]Triazolo[4,3-b]pyridazine derivatives have been crystallographically validated as BRD4 BD1 ligands with micromolar IC50 values (5.7-36.5 µM) [3]. The target compound's 4-methylpiperazine group projects toward solvent-exposed regions in the binding pocket, offering a handle for solubility optimization or linker attachment for PROTAC development. Procurement is suitable for academic or industrial groups engaged in epigenetic probe discovery seeking a structurally characterized starting point for BRD4 inhibitor optimization.

Cathepsin S Scaffold Validation

The sulfonyl analog of the target compound (ChemComp-Q1K) is a co-crystallized ligand of Cathepsin S (PDB 6YYO), confirming that the triazolopyridazine core can productively engage this cysteine protease [4]. The target compound, lacking the sulfonyl group, provides a negative control or a simplified scaffold for assessing the necessity of the sulfonyl moiety for Cathepsin S inhibition. Procurement is indicated for structure-based design efforts aiming to develop novel Cathepsin S inhibitors for autoimmune or inflammatory disease applications.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
Triazolopyridazine core with tunable N6-substituent
Hinge-binding tolerability and selectivity profiling
PDE-mediated smooth muscle relaxation studies
Basic nitrogen-containing 4-methylpiperazine group
PDE isozyme selectivity and tissue distribution
Epigenetic probe discovery (BRD4)
Solvent-exposed substituent for solubility/linker attachment
BRD4 BD1 binding affinity and PROTAC compatibility
Cysteine protease scaffold validation (Cathepsin S)
Absence of sulfonyl moiety as negative control
Cathepsin S inhibitory activity and co-crystallization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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